molecular formula C19H19N5 B2750183 N-biphenyl-2-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 356082-07-0

N-biphenyl-2-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No. B2750183
CAS RN: 356082-07-0
M. Wt: 317.396
InChI Key: XJLAUUGAEXMSTE-UHFFFAOYSA-N
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Description

“N-biphenyl-2-yl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine” is a chemical compound with the molecular formula C19H19N5 . It has a molecular weight of 317.396. This compound is a member of biphenyls.


Physical And Chemical Properties Analysis

“N-biphenyl-2-yl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine” has a molecular weight of 317.396. Other physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .

Scientific Research Applications

Synthesis and Biological Activity

  • A series of 4,6-substituted di-(phenyl) pyrimidin-2-amines were synthesized by reacting chalcone derivatives with guanidine hydrochloride, showing significant anti-inflammatory activity in pharmacological screening (Kumar, Drabu, & Shalini, 2017).
  • Modified guanidines were explored as potential chiral superbases, leading to the preparation of various guanidinium salts and bicyclic guanidines for use in synthetic organic chemistry (Isobe, Fukuda, & Ishikawa, 2000).

Chemical Properties and Mechanisms

  • The superbasicity of a bis-guanidino compound was theoretically and experimentally studied, indicating strong resonance stabilization and suggesting applications in catalysis and organic synthesis (Coles et al., 2009).
  • Cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromoacetophenone and ethyl bromoacetate produced derivatives of 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin- 4-one, demonstrating a method for synthesizing heterocyclic compounds (Shestakov et al., 2011).

Materials Science and Catalysis

  • Structural and catalytic properties of bis(guanidine)copper(I) halides were investigated, showing their potential as catalysts in polymerization reactions, which could have implications for material science and industrial chemistry (Oakley, Coles, & Hitchcock, 2003).

Antibacterial and Antifungal Activities

  • Synthesis and evaluation of 4-thiazolidinones and 2-azetidinones derivatives from chalcone demonstrated significant antimicrobial activity against various bacterial and fungal strains, highlighting the potential of guanidine derivatives as novel antimicrobial agents (Patel & Patel, 2017).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-phenylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5/c1-13-12-14(2)22-19(21-13)24-18(20)23-17-11-7-6-10-16(17)15-8-4-3-5-9-15/h3-12H,1-2H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLAUUGAEXMSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-biphenyl-2-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-biphenyl-2-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
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N-biphenyl-2-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
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N-biphenyl-2-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Reactant of Route 5
N-biphenyl-2-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Reactant of Route 6
N-biphenyl-2-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

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